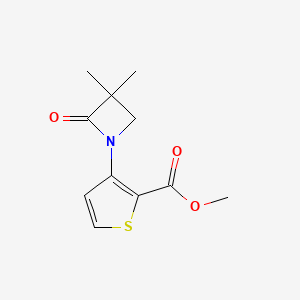

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate

Descripción

Nomenclature and Systematic Identification

The systematic identification of this compound encompasses multiple chemical nomenclature systems and standardized identifiers that facilitate precise communication within the scientific community. The compound is officially registered under the Chemical Abstracts Service number 339100-30-0, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as methyl 3-(3,3-dimethyl-2-oxo-1-azetidinyl)-2-thiophenecarboxylate, which systematically describes the structural components and their connectivity.

The molecular formula C11H13NO3S precisely defines the atomic composition, indicating eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 239.29 grams per mole. The International Chemical Identifier string 1S/C11H13NO3S/c1-11(2)6-12(10(11)14)7-4-5-16-8(7)9(13)15-3/h4-5H,6H2,1-3H3 provides a standardized representation of the molecular structure, while the corresponding InChI Key GVJYBUKECFFHJC-UHFFFAOYSA-N serves as a unique hash identifier derived from the structural information.

Propiedades

IUPAC Name |

methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-11(2)6-12(10(11)14)7-4-5-16-8(7)9(13)15-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJYBUKECFFHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(SC=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with 3,3-dimethyl-2-oxoazetidine. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reacted with methyl alcohol to yield the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester undergoes nucleophilic substitution with amines, alcohols, and thiols. Key transformations include:

| Reagent/Conditions | Product | Application |

|---|---|---|

| Primary amines (e.g., NH₃/EtOH) | 3-(3,3-Dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxamide | Precursor for bioactive amides |

| Grignard reagents (e.g., RMgX) | Ketone derivatives via transesterification | Intermediate for C–C bond formation |

This reactivity is critical for generating analogs in drug discovery, particularly in modifying polarity and hydrogen-bonding capacity.

Ring-Opening Reactions of the Azetidinone Moiety

The β-lactam (azetidin-2-one) ring undergoes selective cleavage under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : HCl (6M), reflux

-

Product : 3-(3,3-Dimethyl-2-hydroxyazetidin-1-yl)thiophene-2-carboxylic acid

-

Mechanism : Protonation of the lactam oxygen followed by nucleophilic attack by water.

Basic Ring Expansion

-

Conditions : K₂CO₃, DMF, 60°C

-

Product : Pyrrolidinone derivatives via Stevens rearrangement

-

Application : Synthesis of fused bicyclic alkaloid analogs.

Cross-Coupling Reactions at the Thiophene Ring

The thiophene ring participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 5-Aryl-substituted thiophene derivatives | ~65–78 |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | Alkynylated thiophenes | ~70 |

These reactions enable π-system elongation for optoelectronic materials.

Functionalization via Amide Coupling

The methyl ester is converted to activated intermediates for peptide-like bond formation:

EDCI/HOBt-Mediated Coupling

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), HOAt

-

Product : Conjugates with amino-substituted aromatics (e.g., 4-fluoroaniline)

-

Application : Antimicrobial agent development.

Oxidation and Reduction Reactions

-

Thiophene Sulfur Oxidation :

-

Ester Reduction :

-

Reductant : LiAlH₄ in THF

-

Product : Corresponding alcohol (hydroxymethyl thiophene)

-

Use : Chiral ligand synthesis.

-

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H₂SO₄), the compound undergoes:

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds which are essential in pharmaceuticals and agrochemicals .

Biological Studies

The compound's structure makes it a useful tool for investigating enzyme interactions and protein binding. Its azetidinone moiety can inhibit specific enzymes by forming covalent bonds at their active sites, thus blocking their activity. This property is particularly relevant in drug design where enzyme inhibition is a therapeutic target.

Material Science

In the field of materials science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). The thiophene ring contributes to electronic properties that are advantageous for these applications, making it a candidate for developing advanced materials .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of thiophene-based compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Studies have reported IC50 values as low as 2.6 nM against various cancer cell lines, indicating strong antiproliferative activity .

Case Study 2: Enzyme Inhibition

In biochemical assays, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its mechanism involves covalent modification of the enzyme's active site, leading to decreased enzymatic activity and potential therapeutic effects in diseases where these enzymes are dysregulated .

Mecanismo De Acción

The mechanism of action of Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The azetidinone moiety can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. Additionally, the thiophene ring can interact with various biological pathways, modulating cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate

- Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)pyridine-2-carboxylate

- Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)furan-2-carboxylate

Uniqueness

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is unique due to the presence of both the thiophene ring and the azetidinone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both research and industrial settings .

Actividad Biológica

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is a compound characterized by its unique structure, which combines a thiophene ring and an azetidinone moiety. This structural combination has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The compound features a thiophene ring that is known for its electron-rich properties and an azetidinone structure that can participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Weight | 239.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 339100-30-0 |

Synthesis

The synthesis of this compound typically involves the condensation of thiophene-2-carboxylic acid with 3,3-dimethyl-2-oxoazetidine. This reaction is often facilitated by dehydrating agents like thionyl chloride (SOCl) to form the corresponding acid chloride, which is then reacted with methanol to yield the ester .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research involving analogs of this compound demonstrated moderate to high antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7), with some compounds showing IC values as low as 4.47 μM .

The biological mechanism of action is believed to involve the inhibition of specific enzymes through covalent bonding with their active sites. The azetidinone moiety may block enzyme activity while the thiophene ring could modulate cellular signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have shown promising antimicrobial properties. Studies have reported that certain derivatives exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, one study found that derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various pathogens .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized compounds on four human cancer cell lines using the MTT assay. The results indicated that several compounds significantly inhibited cell proliferation, suggesting potential as anticancer agents.

- Molecular Docking Studies : Molecular docking studies have been conducted to explore the interaction between these compounds and tubulin, revealing a possible binding mode that supports their role as tubulin inhibitors .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Trichloroacetyl chloride, CH₂Cl₂, reflux | 67–85 | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, 80°C | 45–60 | |

| Methylation | CH₃I, K₂CO₃, DMF, RT | 70–90 |

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy:

Key Diagnostic Peaks:

- Methyl ester (COOCH₃): δ ~3.8 ppm (¹H), ~52 ppm (¹³C).

- Azetidinone C=O: δ ~174 ppm (¹³C).

Advanced: How do electronic effects of substituents influence reactivity in further derivatization?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Ester (COOCH₃) and azetidinone (C=O) groups deactivate the thiophene ring, directing electrophilic substitution to the 5-position. This can be leveraged for selective halogenation or cross-coupling .

- Steric Effects: Bulky substituents (e.g., 3,3-dimethylazetidinone) hinder nucleophilic attack at the 2-position, favoring alternative reaction pathways. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

- Case Study: In Pd-catalyzed couplings, electron-deficient thiophenes require stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃) to activate the catalyst .

Advanced: What computational strategies are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding interactions with enzymes (e.g., kinases). The azetidinone moiety may hydrogen-bond with catalytic residues .

- MD Simulations: Analyze stability in aqueous environments (e.g., GROMACS). The methyl ester’s hydrophobicity influences membrane permeability .

- QSAR Modeling: Correlate structural features (e.g., logP, PSA) with bioactivity data from analogs. For example, derivatives with higher PSA (>100 Ų) show reduced blood-brain barrier penetration .

Data Contradiction: How to address discrepancies in reaction yields under varying catalytic conditions?

Methodological Answer:

Contradictory yields often arise from:

- Catalyst Loading: Higher Pd(OAc)₂ concentrations (5 mol% vs. 2 mol%) improve yields but increase side products. Optimize via Design of Experiments (DoE) .

- Solvent Polarity: Polar aprotic solvents (DMF) enhance solubility but may decompose acid-sensitive intermediates. Use THF or toluene for acid-stable substrates .

- Purification Methods: HPLC (reverse-phase) vs. column chromatography (silica gel) can lead to yield differences due to compound retention or degradation .

Recommendation: Validate reproducibility by repeating reactions under inert conditions (glovebox) and characterizing intermediates at each step .

Advanced: What strategies mitigate safety risks during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.